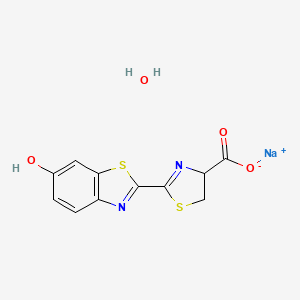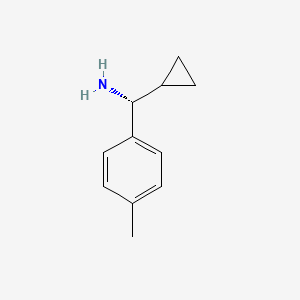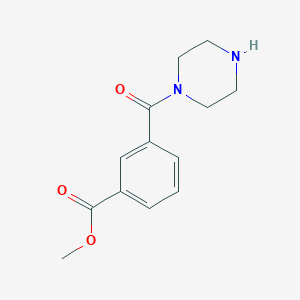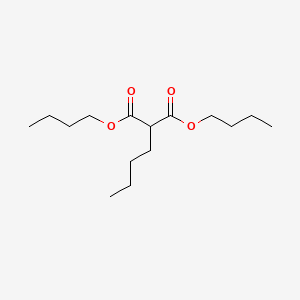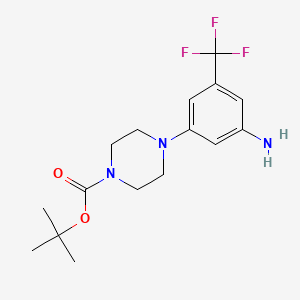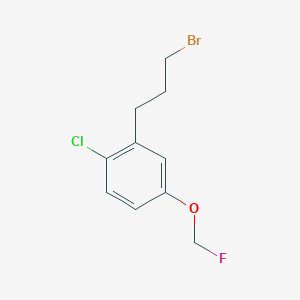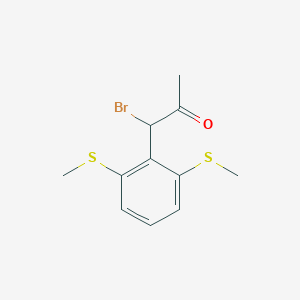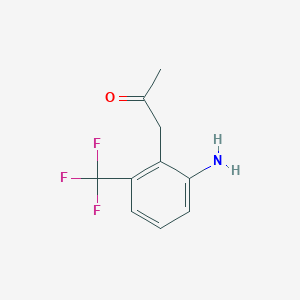![molecular formula C23H28O2 B14072145 4,4,4',4',6,6'-Hexamethyl-3,3',4,4'-tetrahydro-2,2'-spirobi[chromene] CAS No. 7595-11-1](/img/structure/B14072145.png)
4,4,4',4',6,6'-Hexamethyl-3,3',4,4'-tetrahydro-2,2'-spirobi[chromene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,4’,4’,6,6’-Hexamethyl-3,3’,4,4’-tetrahydro-2,2’-spirobi[chromene]: is a complex organic compound known for its unique structural properties. It belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. This compound is particularly notable for its six methyl groups and the spiro connection between two chromene units, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4’,4’,6,6’-Hexamethyl-3,3’,4,4’-tetrahydro-2,2’-spirobi[chromene] typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which usually include chromene derivatives and methylating agents.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperature and pressure settings to facilitate the formation of the spiro compound.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and efficiency. The process may include:
Batch or Continuous Processing: Depending on the scale, the production can be carried out in batch reactors or continuous flow systems.
Quality Control: Rigorous quality control measures are implemented to monitor the purity and consistency of the product.
化学反応の分析
Types of Reactions
4,4,4’,4’,6,6’-Hexamethyl-3,3’,4,4’-tetrahydro-2,2’-spirobi[chromene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
4,4,4’,4’,6,6’-Hexamethyl-3,3’,4,4’-tetrahydro-2,2’-spirobi[chromene] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 4,4,4’,4’,6,6’-Hexamethyl-3,3’,4,4’-tetrahydro-2,2’-spirobi[chromene] involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Receptors: It can bind to specific receptors on cell surfaces, triggering a cascade of biochemical reactions.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Signal Transduction: It can modulate signal transduction pathways, influencing cellular responses and activities.
類似化合物との比較
Similar Compounds
2,2’,4,4’,6,6’-Hexamethyl-1,1’-biphenyl: Another hexamethylated compound with a biphenyl structure.
2,2’,3,3’,6,6’-Hexamethyl-1,1’-biphenyl-4,4’-diol: A related compound with hydroxyl groups.
Uniqueness
4,4,4’,4’,6,6’-Hexamethyl-3,3’,4,4’-tetrahydro-2,2’-spirobi[chromene] is unique due to its spiro-connected chromene units and the specific arrangement of methyl groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
7595-11-1 |
|---|---|
分子式 |
C23H28O2 |
分子量 |
336.5 g/mol |
IUPAC名 |
4,4,4',4',6,6'-hexamethyl-2,2'-spirobi[3H-chromene] |
InChI |
InChI=1S/C23H28O2/c1-15-7-9-19-17(11-15)21(3,4)13-23(24-19)14-22(5,6)18-12-16(2)8-10-20(18)25-23/h7-12H,13-14H2,1-6H3 |
InChIキー |
GXBISNWSSRMKIQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)OC3(CC2(C)C)CC(C4=C(O3)C=CC(=C4)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




